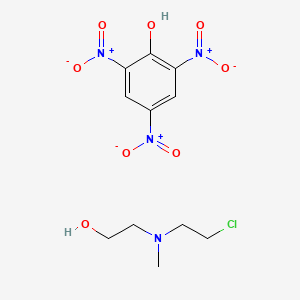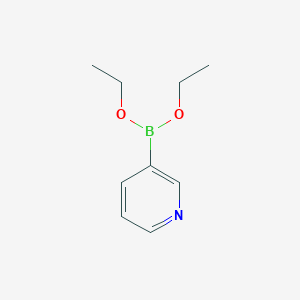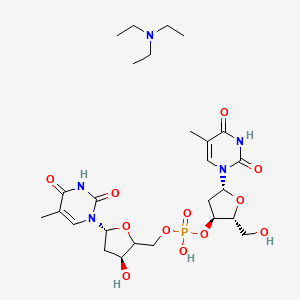![molecular formula C14H22O B13860098 5-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)pent-3-en-2-one](/img/structure/B13860098.png)
5-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)pent-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)pent-3-en-2-one is a chemical compound with the molecular formula C14H22O and a molecular weight of 206.32 g/mol . This compound is characterized by its bicyclic structure, which includes a norbornane skeleton with two methyl groups at the 3-position and a pentenone side chain at the 5-position.
Vorbereitungsmethoden
The synthesis of 5-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)pent-3-en-2-one can be achieved through various synthetic routes. One common method involves the reaction of 3,3-dimethylbicyclo[2.2.1]heptan-2-one with appropriate reagents to introduce the pentenone side chain. The reaction conditions typically involve the use of strong acids or bases to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
5-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)pent-3-en-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used as a probe to study the interactions of bicyclic compounds with biological systemsIn industry, it can be used as an intermediate in the production of various chemicals .
Wirkmechanismus
The mechanism of action of 5-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)pent-3-en-2-one include 3,3-dimethylbicyclo[2.2.1]heptan-2-one and 5-(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)-4-pentenal . These compounds share the same bicyclic core but differ in their side chains. The unique pentenone side chain of this compound gives it distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C14H22O |
|---|---|
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
(E)-5-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)pent-3-en-2-one |
InChI |
InChI=1S/C14H22O/c1-10(15)5-4-6-13-11-7-8-12(9-11)14(13,2)3/h4-5,11-13H,6-9H2,1-3H3/b5-4+ |
InChI-Schlüssel |
PMWMFQBVQIZNOD-SNAWJCMRSA-N |
Isomerische SMILES |
CC(=O)/C=C/CC1C2CCC(C2)C1(C)C |
Kanonische SMILES |
CC(=O)C=CCC1C2CCC(C2)C1(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Chloro-6-methylphenyl)-2-[[6-[[2-[(2-hydroxyethyl)amino]ethyl]amino]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide](/img/structure/B13860020.png)



![2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylpentanoic acid](/img/structure/B13860036.png)
![3-(2-phenylethyl)-1,3,8-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B13860037.png)
![(3R,4S)-3-[(3S)-3-(Acetyloxy)-3-(4-fluorophenyl)propyl]-4-[4-(acetyloxy)phenyl]-1-(4-fluorophenyl)-2-azetidinone](/img/structure/B13860038.png)


![4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(5R)-5,6-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid](/img/structure/B13860048.png)



![5-chloro-N-(1H-indol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13860089.png)
